1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
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Overview
Description
1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring, a cyclobutyl group, and a chlorobenzylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of 2-Chlorobenzylsulfonyl Chloride: This intermediate is prepared by reacting 2-chlorobenzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride.
Cyclobutylation: The cyclobutyl group is introduced through a cycloaddition reaction involving a suitable cyclobutyl precursor.
Diazepane Ring Formation: The final step involves the formation of the diazepane ring by reacting the cyclobutylated intermediate with a suitable amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diazepane ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 1-((2-Chlorobenzyl)sulfonyl)-4-(4-nitrophenyl)piperazine
- 1-((2-Chlorobenzyl)sulfonyl)-4-(4-fluorophenyl)piperazine
- 1-((2-Chlorobenzyl)sulfonyl)-4-piperidinylcarbonyl-4-ethylpiperazine
Comparison: 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness may result in different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-cyclobutyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c17-16-8-2-1-5-14(16)13-22(20,21)19-10-4-9-18(11-12-19)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODNFQTJVWSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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